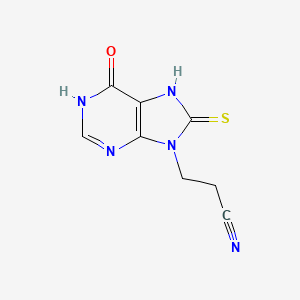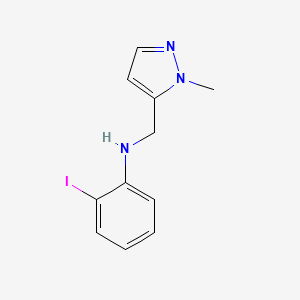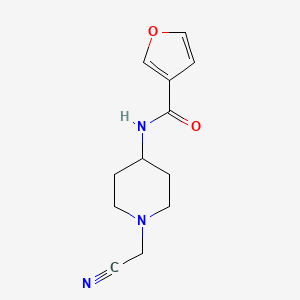
N'-(4-methylphenyl)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-methylphenyl)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. This compound features a phenylacetohydrazide core with a 4-methylphenyl substituent, which imparts unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-2-phenylacetohydrazide typically involves the reaction of 4-methylphenylhydrazine with phenylacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N’-(4-methylphenyl)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azoles or other heterocyclic compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include azoles, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N’-(4-methylphenyl)-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anti-tubercular activity.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-(4-methylphenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N’-(4-methylphenyl)-2-phenylacetohydrazide: shares similarities with other hydrazides, such as N’-phenylacetohydrazide and N’-(4-chlorophenyl)-2-phenylacetohydrazide.
N’-phenylacetohydrazide: Lacks the 4-methyl substituent, which can affect its reactivity and biological activity.
N’-(4-chlorophenyl)-2-phenylacetohydrazide: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
The presence of the 4-methylphenyl group in N’-(4-methylphenyl)-2-phenylacetohydrazide imparts unique steric and electronic properties, making it distinct from other hydrazides
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
N'-(4-methylphenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)16-17-15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChIキー |
ITVVSSUPQNSDDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NNC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)



![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)

![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)

